molecular formula C7H6N2O4 B1396673 3-Hydroxy-4-nitrobenzamide CAS No. 182932-64-5

3-Hydroxy-4-nitrobenzamide

Cat. No.: B1396673
CAS No.: 182932-64-5
M. Wt: 182.13 g/mol
InChI Key: RTPMRHZARSJGKC-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the third position and a nitro group at the fourth position on the benzene ring

Biochemical Analysis

Biochemical Properties

3-Hydroxy-4-nitrobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutamine-dependent amidotransferases, such as NspN, which catalyze the transfer of the amido nitrogen of glutamine to an acceptor substrate, producing glutamate and an aminated product . This interaction is crucial for the biosynthesis of secondary metabolites, including benzamide derivatives. The compound’s ability to act as an amino-acceptor substrate highlights its importance in enzymatic reactions and its potential utility in developing therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzamide compounds, including this compound, exhibit antioxidant and antibacterial activities . These properties suggest that the compound can affect cellular oxidative stress levels and microbial growth, thereby impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with glutamine-dependent amidotransferases, for instance, involves the hydrolysis of glutamine and the transfer of ammonia to an acceptor substrate . This mechanism underscores the compound’s role in enzymatic regulation and its potential impact on metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that benzamide compounds, including this compound, maintain their stability under specific conditions, such as being sealed in a dry environment at room temperature . Prolonged exposure to varying conditions may lead to degradation, affecting the compound’s efficacy and cellular impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that benzamide compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . It is essential to determine the optimal dosage to avoid toxic or adverse effects, as high doses of this compound may result in cellular toxicity and other negative outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the biosynthesis of secondary metabolites, such as benzamide derivatives, is facilitated by its interaction with glutamine-dependent amidotransferases

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in enzymatic reactions and its impact on cellular processes, highlighting the importance of understanding its subcellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzamide. This process typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. Additionally, the use of catalysts and optimized reaction parameters can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 3-Amino-4-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 3-Nitro-4-oxobenzamide.

Scientific Research Applications

3-Hydroxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-Hydroxy-4-nitrobenzoic acid: Similar structure but with a carboxyl group instead of an amide group.

    4-Hydroxy-3-nitrobenzamide: Positional isomer with the hydroxyl and nitro groups swapped.

    3-Amino-4-nitrobenzamide: Reduction product of 3-Hydroxy-4-nitrobenzamide.

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMRHZARSJGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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